4-(Difluoromethoxymethyl)aniline
CAS No.:
Cat. No.: VC18256857
Molecular Formula: C8H9F2NO
Molecular Weight: 173.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9F2NO |
|---|---|
| Molecular Weight | 173.16 g/mol |
| IUPAC Name | 4-(difluoromethoxymethyl)aniline |
| Standard InChI | InChI=1S/C8H9F2NO/c9-8(10)12-5-6-1-3-7(11)4-2-6/h1-4,8H,5,11H2 |
| Standard InChI Key | DJOGDYFIJQWBDG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1COC(F)F)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-[(Difluoromethoxy)methyl]aniline belongs to the class of fluorinated aniline derivatives. Its structure features a difluoromethoxy group (-O-CF₂H) attached to a methylene bridge (-CH₂-), which is para-substituted on the aniline ring. This arrangement introduces significant polarity and electron-withdrawing effects, influencing its reactivity in chemical transformations .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 4-[(difluoromethoxy)methyl]aniline |
| Molecular Formula | C₈H₉F₂NO |
| Molecular Weight | 173.16 g/mol |
| CAS Registry Number | 49658-26-6 |
| SMILES Notation | NC1=CC=C(C=C1)COC(F)F |
The compound’s SMILES notation (NC1=CC=C(C=C1)COC(F)F) highlights the connectivity of the difluoromethoxy-methyl group to the aromatic ring .
Synthesis and Industrial Production
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | HCHO, HCl, ZnCl₂ (catalyst) | 4-(Chloromethyl)aniline |
| 2 | HO-CF₂H, K₂CO₃, polar aprotic solvent | Target Compound |
Industrial production would optimize these steps for scalability, focusing on minimizing byproducts such as over-alkylated derivatives or unreacted intermediates.
Applications in Research and Industry
Pharmaceutical Intermediates
The difluoromethoxy group enhances metabolic stability and lipophilicity, making this compound a candidate for drug discovery. It may serve as a building block for:
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Kinase inhibitors: Fluorinated aromatic amines are prevalent in anticancer agents targeting ATP-binding sites .
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Antiviral agents: The electron-withdrawing nature of the substituent could improve binding to viral proteases.
Agrochemical Development
In agrochemistry, the compound’s stability under environmental conditions supports its use in:
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Herbicides: Modulating auxin-like activity through structural analogs.
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Pesticides: Enhancing penetration through insect cuticles via fluorinated motifs .
| Hazard Type | Precautionary Measures |
|---|---|
| Dermal Exposure | Wear chemical-resistant gloves |
| Inhalation | Use fume hoods or respirators |
| Storage | Cool, dry environment away from oxidizers |
| Supplier | Location | Contact Information |
|---|---|---|
| UkrOrgSynthesis Ltd. | Ukraine | Tel: +380-44-531-9497 |
| Email: y.barysheva@ukrorgsynth.com |
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